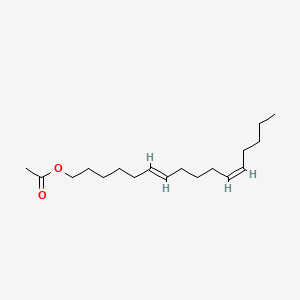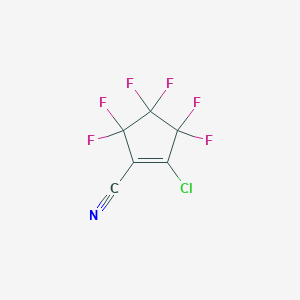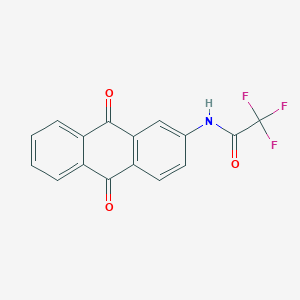
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of anthraquinone derivatives
Métodos De Preparación
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide typically involves the reaction of 9,10-anthraquinone with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound induces oxidative stress and DNA damage in target cells .
Comparación Con Compuestos Similares
N-(9,10-Dioxo-9,10-dihydroanthracen-2-YL)-2,2,2-trifluoroacetamide can be compared with other anthraquinone derivatives such as:
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Similar in structure but with a chloroacetamide group instead of trifluoroacetamide.
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(methylthio)benzamide: Contains a methylthio group, offering different chemical properties and applications. The uniqueness of this compound lies in its trifluoroacetamide group, which imparts distinct reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
84584-79-2 |
|---|---|
Fórmula molecular |
C16H8F3NO3 |
Peso molecular |
319.23 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-8-5-6-11-12(7-8)14(22)10-4-2-1-3-9(10)13(11)21/h1-7H,(H,20,23) |
Clave InChI |
ONWUMWVQEZTHKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


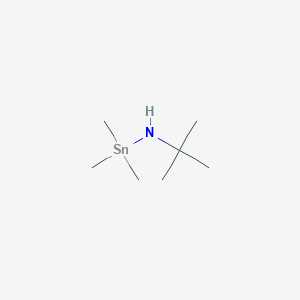
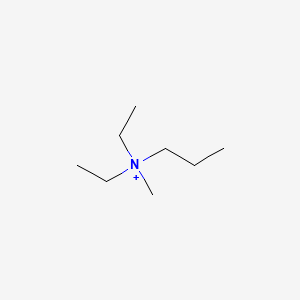

![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

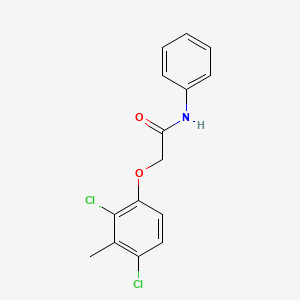

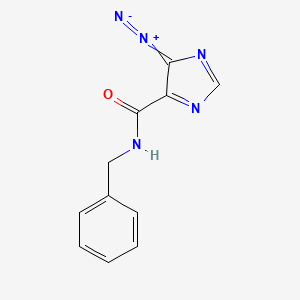
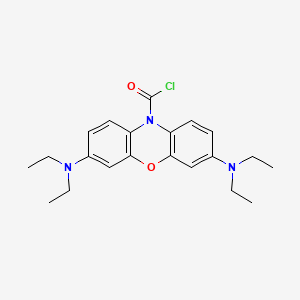
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)

